![molecular formula C9H11BrN2 B15317165 [1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
[1-(4-Bromophenyl)cyclopropyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Bromophenyl)cyclopropyl]hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopropyl]hydrazine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form the intermediate [1-(4-Bromophenyl)cyclopropyl]amine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: [1-(4-Bromophenyl)cyclopropyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as [1-(4-Bromophenyl)cyclopropyl]hydrazone.
Reduction: Reduced forms such as this compound hydrochloride.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopropyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Researchers investigate its ability to interact with biological targets, aiming to develop new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various industrial applications, including the production of polymers and coatings.
作用機序
The mechanism of action of [1-(4-Bromophenyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological effects. The cyclopropyl ring adds rigidity to the molecule, influencing its three-dimensional conformation and interaction with targets.
類似化合物との比較
[1-(4-Chlorophenyl)cyclopropyl]hydrazine: Similar structure with a chlorine atom instead of bromine.
[1-(4-Fluorophenyl)cyclopropyl]hydrazine: Similar structure with a fluorine atom instead of bromine.
[1-(4-Methylphenyl)cyclopropyl]hydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: [1-(4-Bromophenyl)cyclopropyl]hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct biological effects compared to its analogs.
特性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
[1-(4-bromophenyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(12-11)5-6-9/h1-4,12H,5-6,11H2 |
InChIキー |
NWSINQINKRQSFO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


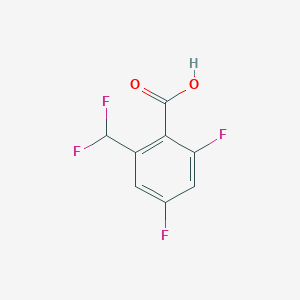
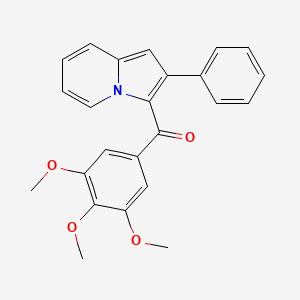

![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
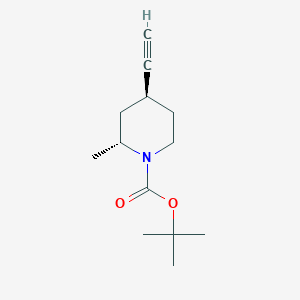
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
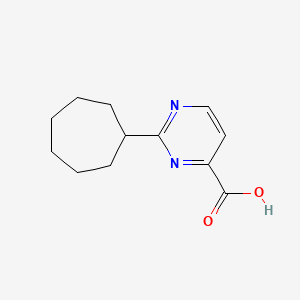
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
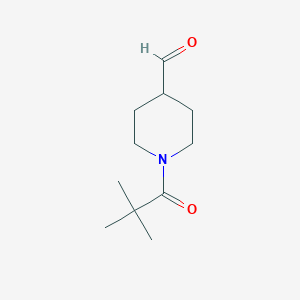
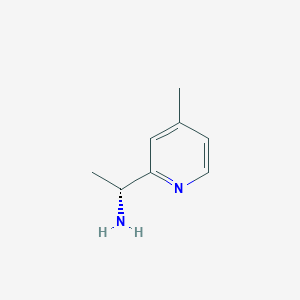
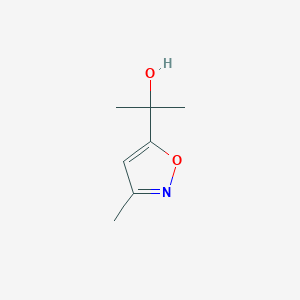

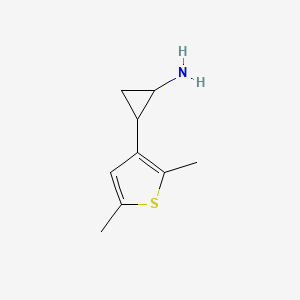
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
